Thymidine, 3'-deoxy-3'-((1-oxopentyl)amino)-
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Overview
Description
Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- is a modified nucleoside analog It is structurally similar to thymidine, a naturally occurring nucleoside that is a building block of DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- typically involves the modification of thymidine. One common method includes the introduction of an amino group at the 3’ position of thymidine, followed by the attachment of a 1-oxopentyl group. The reaction conditions often involve the use of protecting groups to ensure selective modification and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. The process would include the same steps as the laboratory synthesis but optimized for higher yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
3’-Amino-3’-deoxy-thymidine: A similar compound with an amino group at the 3’ position.
2’-Deoxy-5-fluorouridine: Another nucleoside analog with anticancer properties.
Uniqueness
Thymidine, 3’-deoxy-3’-((1-oxopentyl)amino)- is unique due to the presence of both an amino group and a 1-oxopentyl group. This dual modification allows it to interact differently with biological molecules compared to other nucleoside analogs. Its unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
132149-32-7 |
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Molecular Formula |
C15H23N3O5 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]pentanamide |
InChI |
InChI=1S/C15H23N3O5/c1-3-4-5-12(20)16-10-6-13(23-11(10)8-19)18-7-9(2)14(21)17-15(18)22/h7,10-11,13,19H,3-6,8H2,1-2H3,(H,16,20)(H,17,21,22)/t10-,11+,13+/m0/s1 |
InChI Key |
HRVFPSWTDYQJMR-DMDPSCGWSA-N |
Isomeric SMILES |
CCCCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
Canonical SMILES |
CCCCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origin of Product |
United States |
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